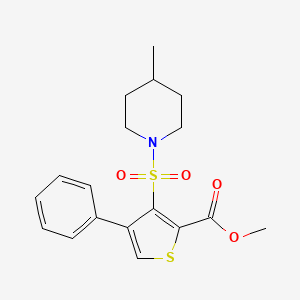![molecular formula C23H17FN2O3S B2432379 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 922040-24-2](/img/structure/B2432379.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a combination of benzodioxole, benzyl, and fluorobenzo[d]thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by reacting 5-bromo-benzo[d][1,3]dioxole with appropriate reagents such as PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Formation of Benzyl Intermediate: The benzyl moiety can be introduced by reacting ethyl bromoacetate with NaH in DMF at 50°C for 2 hours.
Formation of Fluorobenzo[d]thiazole Intermediate: The fluorobenzo[d]thiazole moiety can be synthesized by reacting fused heteroaryl halides with PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours.
Coupling of Intermediates: The final step involves coupling the benzodioxole, benzyl, and fluorobenzo[d]thiazole intermediates using Pd2(dba)3, BINAP, and Cs2CO3 in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a base.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as NaOH or KOH.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzodioxole or thiazole moieties, while reduction may result in reduced forms of these moieties .
Wissenschaftliche Forschungsanwendungen
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: It can be used to study the effects of various chemical modifications on biological activity, providing insights into structure-activity relationships.
Chemical Biology: The compound can serve as a tool for probing biological pathways and molecular targets.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound may target microtubules and tubulin, leading to the disruption of microtubule assembly and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Thiazole Derivatives: Compounds containing the thiazole ring have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is unique due to its combination of benzodioxole, benzyl, and fluorobenzo[d]thiazole moieties, which contribute to its distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3S/c24-17-7-8-18-21(12-17)30-23(25-18)26(13-15-4-2-1-3-5-15)22(27)11-16-6-9-19-20(10-16)29-14-28-19/h1-10,12H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQHQBZFJVSHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N(CC3=CC=CC=C3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2432300.png)
![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2432304.png)
![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)

![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)



